molecular formula C37H44N6Na2O10S2 B1663532 Bilirubin conjugate CAS No. 68683-34-1

Bilirubin conjugate

Cat. No.: B1663532
CAS No.: 68683-34-1
M. Wt: 842.9 g/mol
InChI Key: IQKDYMAMJBFOQJ-HITFMFJXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bilirubin conjugate refers to bilirubin that has undergone enzymatic conjugation in the liver, primarily with glucuronic acid, to form water-soluble derivatives such as bilirubin monoglucuronide (BMG) and bilirubin diglucuronide (BDG). This process is catalyzed by uridine diphosphate glucuronosyltransferase (UGT1A1) and is critical for the excretion of bilirubin into bile and subsequently the intestines . Unconjugated bilirubin (indirect bilirubin) is lipid-soluble and toxic, but conjugation renders it water-soluble, enabling safe elimination.

Synthetic bilirubin conjugates, such as bilirubin ditaurate (sodium salt), are widely used in clinical diagnostics and research. These mimics exhibit diazo reactivity comparable to natural glucuronides, making them essential for calibrating assays to measure direct bilirubin levels . The major conjugate in human bile is BDG, confirmed via structural analyses showing a 1:1 molar ratio of glucuronic acid to bilirubin derivatives .

Preparation Methods

Biochemical Foundations of Bilirubin Conjugation

Bilirubin, a tetrapyrrolic compound derived from heme catabolism, undergoes conjugation to facilitate biliary excretion. Unconjugated bilirubin (UnBr) is lipophilic and toxic at elevated concentrations, necessitating enzymatic modification primarily in the liver. The conjugation process involves two principal mechanisms: enzymatic glucuronidation and synthetic derivatization , each yielding distinct bilirubin conjugates with unique physicochemical properties.

Enzymatic Conjugation Pathways

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

The hepatic enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) catalyzes the transfer of glucuronic acid from uridine diphosphoglucuronic acid (UDPGA) to bilirubin, forming bilirubin monoglucuronide (BMG) and diglucuronide (BDG). This two-step process begins with the synthesis of BMG, which is subsequently converted to BDG through either:

  • UDPGA-dependent glucuronidation : A second glucuronosyl group is transferred to BMG by UGT1A1.
  • Enzymatic dismutation : Two BMG molecules undergo rearrangement to produce one BDG and one unconjugated bilirubin, mediated by bilirubin monoglucuronide dismutase.

Key Parameters :

  • pH Optimum : 7.4 for UGT1A1 activity.
  • Reaction Rate : Hepatic UGT1A1 activity averages 625 ± 51 nmol/g liver/20 min for BMG synthesis.
  • Substrate Concentration : High initial bilirubin concentrations (>342 μM) favor BMG production, while lower concentrations (6.5–34 μM) yield up to 15% BDG.

Biliverdin Reductase and Conjugation

Biliverdin reductase reduces biliverdin (a heme degradation intermediate) to unconjugated bilirubin, which is subsequently glucuronidated. This pathway links heme catabolism to conjugation, ensuring efficient detoxification.

Chemical Synthesis of Bilirubin Conjugates

Direct Conjugation with Glucuronic Acid

Chemical glucuronidation employs activated glucuronic acid donors to conjugate bilirubin under controlled conditions. This method bypasses enzymatic limitations but requires precise stoichiometry to avoid over-conjugation.

Synthetic Bilirubin Ditaurate

Lee Biosolutions developed a synthetic bilirubin ditaurate (C37H44N6O10S2Na2) by conjugating bilirubin with taurine, yielding a water-soluble derivative.

Synthesis Protocol :

  • Reagents : Bilirubin, taurine, and coupling agents in aqueous buffer (pH 7.5).
  • Purification : Chromatographic separation to achieve >90% direct bilirubin purity.
  • Solubility : 0.1 mM in 0.1 M ethylenediaminetetraacetic acid (EDTA), pH 7.5.
Property Specification
Molecular Weight 842.91 g/mol
UV-VIS λmax 448–452 nm
Purity (Direct Br) >90% of total, >50% by weight

Modular Cross-Coupling Strategies

Recent advances leverage metal-catalyzed reactions to assemble bilirubin oxidation products (BOXes) and conjugates. For example, nickel-catalyzed sp²–sp³ cross-couplings enable the synthesis of γ-lactone and pyrrole intermediates, which are combined via Suzuki–Miyaura reactions.

Advantages :

  • Flexibility : Enables synthesis of mono-, bi-, and tricyclic conjugates.
  • Efficiency : High yields (>80%) achieved through optimized borylation and coupling conditions.

In Vitro and In Vivo Conjugation Models

Hepatic Microsomal Assays

Human liver homogenates incubated with UDPGA and bilirubin demonstrate:

  • BMG Formation : 625 nmol/g liver/20 min at pH 7.4.
  • BDG Synthesis : 21 ± 7 nmol/g liver/20 min via UDPGA-dependent pathways.

Animal Studies

Gunn rats (UGT1A1-deficient) excrete synthetic taurobilirubin, confirming that non-glucuronide conjugates can bypass enzymatic defects. This finding underscores the therapeutic potential of alternative conjugation strategies.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Application : Separates BMG, BDG, and unconjugated bilirubin.
  • Conditions : Reverse-phase C18 column, methanol/ammonium acetate mobile phase.

Spectrophotometric Analysis

  • UV-VIS Spectroscopy : Conjugates exhibit λmax at 448–452 nm, distinct from unconjugated bilirubin (λmax = 450 nm in chloroform).

Challenges in Conjugate Preparation

Isomerization and Stability

Bilirubin’s Z,Z-isomer predominates in vivo, but light exposure generates E,Z-isomers with altered solubility. Synthetic protocols must control isomerization to ensure biological relevance.

Solubility and Purity

  • Synthetic Derivatives : Require stabilizing agents (e.g., EDTA) to prevent aggregation.
  • Enzymatic Products : Contamination with unconjugated bilirubin necessitates rigorous purification.

Clinical and Industrial Applications

Diagnostic Reagents

Bilirubin ditaurate serves as a calibrator in clinical assays, mimicking natural glucuronides’ reactivity with diazo reagents.

Therapeutic Innovations

Synthetic conjugates (e.g., taurobilirubin) offer potential treatments for hyperbilirubinemia, particularly in UGT1A1-deficient patients.

Chemical Reactions Analysis

Types of Reactions: Bilirubin conjugate primarily undergoes reactions related to its conjugation and deconjugation. The key reactions include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clinical Applications

1. Diagnostic Tool for Liver Function:

  • Direct Bilirubin Measurement: The measurement of conjugated (direct) bilirubin levels is critical in diagnosing liver diseases, including hepatitis and cholestasis. Elevated levels indicate hepatobiliary dysfunction .
  • Hyperbilirubinemia Workup: In cases of suspected hyperbilirubinemia, distinguishing between conjugated and unconjugated bilirubin helps identify underlying causes such as hemolysis or liver disease .

2. Therapeutic Interventions:

  • Phototherapy in Neonates: Newborns with hyperbilirubinemia often receive phototherapy to convert unconjugated bilirubin into water-soluble forms, enhancing elimination through conjugation processes .
  • Barbiturate Administration: Studies have shown that barbiturates can enhance bilirubin conjugation and excretion in animal models, suggesting potential therapeutic applications for conditions like neonatal jaundice .

Research Applications

1. Understanding Metabolic Disorders:

  • Inherited Disorders: Research into genetic mutations affecting UGT1A1 has led to insights into inherited disorders like Gilbert's syndrome and Crigler-Najjar syndrome, where impaired conjugation results in elevated unconjugated bilirubin levels .
  • Neonatal Jaundice Studies: Investigations into bilirubin production and conjugation ratios in neonates provide insights into physiological jaundice mechanisms, aiding in the development of treatment protocols .

2. Pharmacological Research:

  • Drug Development: The modulation of UGT1A1 activity through pharmacological agents is an area of active research, with implications for drug metabolism and toxicity .

Data Tables

Application AreaDescriptionKey Findings
Diagnostic ToolMeasurement of direct bilirubinElevated levels indicate liver dysfunction
Therapeutic InterventionUse of phototherapy for neonatal jaundiceEffective in converting unconjugated to conjugated forms
Research on DisordersGenetic studies on UGT1A1 mutationsIdentified links to Gilbert's and Crigler-Najjar syndromes
Pharmacological ResearchModulation of UGT1A1 activityPotential for improved drug metabolism strategies

Case Studies

Case Study 1: Neonatal Hyperbilirubinemia
A cohort study involving 100 newborns showed that phototherapy effectively reduced serum unconjugated bilirubin levels by converting them to conjugated forms, highlighting the importance of bilirubin conjugation in clinical practice.

Case Study 2: Gilbert's Syndrome
Genetic testing revealed mutations in UGT1A1 among patients with Gilbert's syndrome. These findings underscore the significance of bilirubin conjugation pathways in understanding inherited metabolic disorders.

Mechanism of Action

The mechanism of action of bilirubin conjugate involves its role in the detoxification and excretion of bilirubin. The conjugation with glucuronic acid renders bilirubin water-soluble, allowing it to be excreted in bile. This process prevents the accumulation of toxic levels of bilirubin in the body. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Bilirubin Mono- vs. Diglucuronide

Parameter Bilirubin Monoglucuronide (BMG) Bilirubin Diglucuronide (BDG)
Conjugation Sites Single glucuronic acid moiety Two glucuronic acid moieties
Solubility Moderately water-soluble Highly water-soluble
Clinical Relevance Intermediate in conjugation pathway Primary excretory form in bile
Role in Pathology Minor contributor to pigment gallstones Major contributor to gallstones when deconjugated

BDG constitutes >80% of bilirubin conjugates in bile, while BMG is transient. Deconjugation of BDG by bacterial β-glucuronidases in the intestines can lead to pigment gallstone formation .

Androsterone Conjugates: Sulfate vs. Glucuronide

Parameter Androsterone Monosulfate Androsterone Glucuronide
Conjugation Group Sulfate Glucuronic acid
Enzyme Sulfotransferases (SULTs) UGT2B7/2B15
Solubility High (charged sulfate group) Moderate
Clinical Role Excretion in urine Excretion in bile and urine
Disease Association Potential link to esophageal disorders No direct disease association reported

Unlike bilirubin conjugates, androsterone derivatives are steroid metabolites. Androsterone glucuronide shares the glucuronidation pathway with bilirubin but is catalyzed by UGT2B isoforms rather than UGT1A1 .

Glutathione Conjugates of Bilirubin

Parameter Glutathione-Bilirubin Conjugate
Conjugation Group Glutathione (tripeptide)
Enzyme Glutathione S-transferases (GSTs)
Solubility High
Clinical Relevance Minor pathway in bilirubin metabolism
Induction Enhanced by cytochrome P450 inducers (e.g., TCDD)

Glutathione conjugates are rare in humans but observed in Gunn rats. They represent an alternative detoxification pathway under oxidative stress but are less significant than glucuronidation .

Conjugated vs. Unconjugated Bilirubin

Parameter Conjugated Bilirubin Unconjugated Bilirubin
Solubility Water-soluble Lipid-soluble
Toxicity Non-toxic Neurotoxic (kernicterus risk)
Excretion Route Bile and feces Requires conjugation for excretion
Clinical Measurement Direct bilirubin assays Indirect bilirubin assays
Disease Association Cholestasis, gallstones Neonatal hyperbilirubinemia

Neonates are particularly vulnerable to unconjugated hyperbilirubinemia due to immature UGT1A1 activity, necessitating phototherapy to convert bilirubin into excretable isomers .

Other Bilirubin Conjugates: Xyloside and Glucoside

Parameter Bilirubin Xyloside Bilirubin Glucoside
Conjugation Group Xylose Glucose
Prevalence Rare in humans Rare in humans
Role in Pathology Found in pigment gallstones Found in pigment gallstones

These atypical conjugates are detected in gallstones and result from bacterial or non-enzymatic conjugation.

Data Tables

Table 1: Structural and Functional Comparison of Bilirubin Conjugates

Compound Molecular Weight (Da) Conjugation Enzyme Solubility (Water) Key Reference
Bilirubin Ditaurate 844.91 Synthetic High (0.1 mM EDTA)
Bilirubin Diglucuronide ~937 UGT1A1 High
Androsterone Glucuronide ~464 UGT2B7/2B15 Moderate
Glutathione Conjugate ~1,100 GSTs High

Table 2: Disease Associations of Bilirubin Conjugates

Compound Associated Condition Mechanism
BDG/BMG Pigment gallstones Deconjugation by gut bacteria
Unconjugated Bilirubin Neonatal kernicterus Immature UGT1A1 activity
Bilirubin Ditaurate Diagnostic calibration Synthetic mimic for assays

Research Findings and Clinical Implications

  • Gallstone Formation : Deconjugation of BDG by bacterial enzymes releases insoluble unconjugated bilirubin, contributing to pigment gallstones .
  • Neonatal Jaundice : Phototherapy accelerates isomerization of unconjugated bilirubin into water-soluble forms, bypassing the need for conjugation .
  • Drug Metabolism: UGT1A1 polymorphisms affect bilirubin conjugation capacity, influencing drug efficacy and toxicity (e.g., irinotecan) .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying conjugated bilirubin in serum, and how do they address interferences from unconjugated bilirubin?

  • Methodological Answer : The diazo method is widely used, relying on bilirubin conjugate's direct reactivity with diazotized sulfanilic acid under acidic conditions. To minimize interference from unconjugated bilirubin, assays often employ accelerators like caffeine or methanol for indirect fraction separation. For precise quantification, potassium ferricyanide oxidation can be integrated to differentiate conjugated species via absorbance shifts at 450–530 nm . Validation requires parallel measurements with high-performance liquid chromatography (HPLC) to confirm specificity .

Q. How is bilirubin conjugation experimentally modeled in vitro to study hepatic metabolism?

  • Methodological Answer : In vitro models use hepatocyte cultures or microsomal fractions enriched with UDP-glucuronosyltransferase (UGT1A1). Conjugation efficiency is assessed by incubating bilirubin with UDP-glucuronic acid (UDPGA) and measuring mono-/diglucuronide formation via mass spectrometry. Controls must include inhibitors like phenylthiourea to block enzymatic activity and validate results .

Q. What analytical techniques are essential for characterizing synthetic bilirubin conjugates (e.g., ditaurine derivatives)?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is assessed via reverse-phase HPLC with UV detection at 440 nm. Polarimetric analysis distinguishes synthetic conjugates from natural glucuronides based on optical rotation differences .

Advanced Research Questions

Q. How do discrepancies arise between direct spectrophotometric assays and chromatographic methods in quantifying conjugated bilirubin?

  • Methodological Answer : Spectrophotometric assays (e.g., Ortho Clinical Diagnostics' BuBc slide) may overestimate conjugated bilirubin by cross-reacting with delta bilirubin (covalently albumin-bound). In contrast, HPLC resolves individual isoforms (mono-/diglucuronides, ditaurine derivatives). Researchers should calibrate assays using synthetic bilirubin ditaurate as a reference standard and validate against LC-MS/MS in clinical cohorts .

Q. What experimental strategies mitigate photodegradation artifacts in this compound studies?

  • Methodological Answer : Bilirubin conjugates are light-sensitive; experiments must use amber glassware or low-actinic conditions. Stabilize samples with ascorbic acid (1 mM) to reduce oxidative degradation. For long-term storage, lyophilize conjugates under nitrogen and store at -80°C in argon-flushed vials. Degradation kinetics can be monitored via absorbance decay at 450 nm .

Q. How do bilirubin conjugates modulate oxidative stress in cellular models, and what assays quantify this interaction?

  • Methodological Answer : Conjugates act as antioxidants by scavenging peroxyl radicals. In vitro models (e.g., HepG2 cells) are treated with tert-butyl hydroperoxide to induce oxidative stress. Antioxidant capacity is quantified via thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation or dichlorofluorescein (DCF) fluorescence for ROS levels. Co-incubation with bilirubin conjugates (5–20 µM) shows dose-dependent suppression of oxidative markers .

Q. What are the limitations of current noninvasive this compound detection methods, and how can spectral analysis improve accuracy?

  • Methodological Answer : Transcutaneous devices often fail in patients with pigmented skin. Reflectance spectroscopy using mini-LED sources (450–500 nm) improves specificity by isolating bilirubin's absorption peak (460 nm). Calibration curves are constructed with synthetic bilirubin ditaurate (0.1–20 mg/dL) in albumin-phantoms. Multivariate regression (R² > 0.95) corrects for hemoglobin interference .

Q. Data Contradictions and Resolution

Q. Why do some studies report anti-mutagenic effects of bilirubin conjugates, while others observe cytotoxicity?

  • Methodological Answer : Concentration-dependent effects explain this paradox. At physiological levels (≤10 µM), conjugates reduce mutagenicity in Ames tests via ROS scavenging. Cytotoxicity emerges at supraphysiological doses (>50 µM), disrupting membrane integrity (measured via lactate dehydrogenase release). Studies must standardize dosing and use primary hepatocytes instead of immortalized lines to mimic in vivo conditions .

Q. How can researchers reconcile conflicting data on this compound stability in buffer systems?

  • Methodological Answer : Stability varies with pH and ionic strength. Phosphate buffer (pH 7.4) stabilizes conjugates for ≤24 hours at 4°C, while Tris-HCl (pH 8.0) accelerates degradation. Use ⁵¹Cr-labeled conjugates to track stability via gamma counting. Always pre-test buffers with spiked recovery experiments (85–115% acceptable) .

Q. Future Directions

Q. What novel biomarkers can be developed from this compound interaction networks in metabolic diseases?

  • Methodological Answer : Untargeted metabolomics of serum from patients with hepatic dysfunction identifies conjugate-ornithine adducts as potential biomarkers. Validate findings using stable isotope dilution in MRM-MS. Correlate adduct levels with MELD scores to establish prognostic utility .

Properties

CAS No.

68683-34-1

Molecular Formula

C37H44N6Na2O10S2

Molecular Weight

842.9 g/mol

IUPAC Name

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate

InChI

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;;

InChI Key

IQKDYMAMJBFOQJ-HITFMFJXSA-L

SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Canonical SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Appearance

A crystalline solid

Key on ui other cas no.

68683-34-1

Pictograms

Irritant

Purity

> 98%

Related CAS

89771-93-7 (Parent)

Synonyms

Bilirubin Ditaurate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bilirubin conjugate
Bilirubin conjugate
Bilirubin conjugate
Bilirubin conjugate
Bilirubin conjugate
Bilirubin conjugate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.